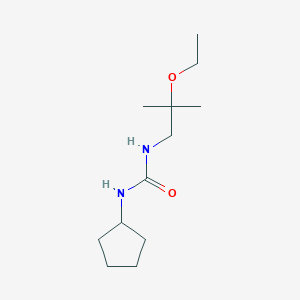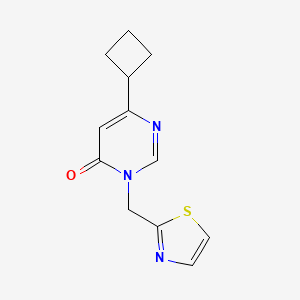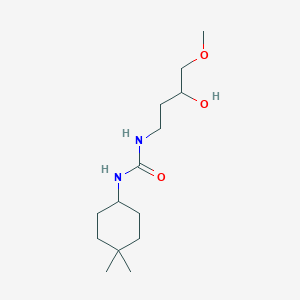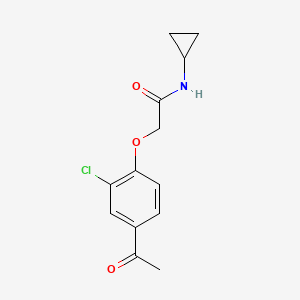
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate, commonly known as TBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBAC belongs to the class of azepane derivatives, which are known for their diverse biological activities.
Scientific Research Applications
TBAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, TBAC has shown promising results as a potential drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, TBAC has been used as a tool compound to investigate the mechanism of action of several drugs and to develop new drugs with improved efficacy and safety profiles. In material science, TBAC has been used as a building block to synthesize novel materials with unique properties.
Mechanism of Action
The mechanism of action of TBAC is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of receptors. TBAC has been shown to interact with several targets in the body, including the central nervous system, the immune system, and the cardiovascular system.
Biochemical and Physiological Effects:
TBAC has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the modulation of immune responses. TBAC has also been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of several diseases associated with oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
TBAC has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, TBAC is relatively expensive compared to other compounds, which can limit its use in large-scale experiments. TBAC is also a relatively new compound, and its properties and applications are still being explored, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of TBAC, including the development of new synthetic methods to improve the yield and purity of the compound, the investigation of its potential applications in material science, and the development of new drug candidates based on its structure and properties. The study of TBAC can also provide insights into the mechanism of action of other azepane derivatives and their potential applications in various fields.
Synthesis Methods
The synthesis of TBAC involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with but-3-en-2-ylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields TBAC in high purity. The synthesis of TBAC has been optimized in recent years, and several modifications have been made to improve the yield and purity of the compound.
properties
IUPAC Name |
tert-butyl 4-(but-3-en-2-ylamino)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-6-12(2)16-13-8-7-10-17(11-9-13)14(18)19-15(3,4)5/h6,12-13,16H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFZORAHQFFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)NC1CCCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)

![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![6-Cyclobutyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B7632117.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)

![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)